(4-Isopropoxyphenyl)(piperidin-4-yl)methanone chemical structure and properties
(4-Isopropoxyphenyl)(piperidin-4-yl)methanone chemical structure and properties
[1]
Executive Summary
(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a privileged pharmacophore scaffold extensively utilized in medicinal chemistry for the development of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it combines a flexible, basic piperidine ring with a lipophilic isopropoxy-substituted benzophenone moiety. This specific architecture serves as a critical intermediate in the synthesis of antipsychotics, antihistamines, and antifungal agents, offering a balance of hydrophobicity and H-bond accepting capability that modulates receptor affinity.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and is typically generated in situ or immediately prior to derivatization.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (4-propan-2-yloxyphenyl)(piperidin-4-yl)methanone |
| Common Synonyms | 4-Isopropoxyphenyl 4-piperidyl ketone; (4-Isopropoxyphenyl)(4-piperidinyl)methanone |
| CAS Number | 1965308-88-6 (Hydrochloride salt); 1396878-64-0 (Related free base variants) |
| Molecular Formula | C₁₅H₂₁NO₂ (Free Base) / C₁₅H₂₂ClNO₂ (HCl Salt) |
| SMILES | CC(C)Oc1ccc(cc1)C(=O)C2CCNCC2 |
Physicochemical Profile
The isopropoxy substituent significantly alters the lipophilicity profile compared to the more common methoxy or hydroxy analogs, enhancing blood-brain barrier (BBB) permeability potential in neuroactive drug candidates.
| Property | Value (Calculated) | Implication for Drug Design |
| Molecular Weight | 247.33 g/mol (Free Base) | Ideal fragment size (<300 Da) for fragment-based drug design. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA | 29.10 Ų | High membrane permeability prediction. |
| pKa (Piperidine NH) | ~10.8 | Highly basic; exists as a cation at physiological pH. |
| H-Bond Donors/Acceptors | 1 / 3 | The ketone and ether oxygen act as acceptors; NH is a donor. |
Synthetic Routes & Methodology
Two primary pathways are established for the synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone. Route A (Grignard Addition) is preferred for laboratory-scale purity, while Route B (Friedel-Crafts) is favored for industrial scalability despite harsher conditions.
Route A: The Weinreb Amide Protocol (High Fidelity)
This method avoids over-addition of the Grignard reagent, preventing tertiary alcohol formation.
Step-by-Step Protocol:
-
Protection: React isonipecotic acid with Boc-anhydride to form N-Boc-isonipecotic acid.
-
Activation: Convert the acid to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt and N,O-dimethylhydroxylamine HCl.
-
Grignard Formation: Generate 4-isopropoxyphenylmagnesium bromide from 1-bromo-4-isopropoxybenzene and Mg turnings in dry THF.
-
Nucleophilic Acylation: Add the Grignard reagent (1.2 equiv) dropwise to the Weinreb amide solution at 0°C. Stir for 2 hours. The stable chelated intermediate prevents double addition.
-
Deprotection: Treat the resulting N-Boc-(4-isopropoxyphenyl)(piperidin-4-yl)methanone with 4M HCl in dioxane to yield the target hydrochloride salt.
Route B: Friedel-Crafts Acylation (Industrial)
-
Acyl Chloride Formation: Convert N-acetyl-isonipecotic acid to its acid chloride using thionyl chloride (
). -
Acylation: React with isopropoxybenzene (cumene phenyl ether) using
in dichloromethane (DCM) at 0°C to RT.-
Note: The isopropoxy group is an activating ortho/para director, but steric bulk favors the para position.
-
-
Hydrolysis: Acidic hydrolysis removes the N-acetyl group (requires refluxing HCl), yielding the product.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic pathways. The Weinreb route (top) offers higher chemoselectivity compared to the Friedel-Crafts route (bottom).
Reactivity & Derivatization Strategies
The molecule contains two distinct reactive centers: the secondary amine (nucleophile) and the ketone (electrophile). This duality allows for divergent synthesis of compound libraries.
Amine Functionalization (N-Alkylation/Acylation)
The piperidine nitrogen is the primary handle for attaching the scaffold to larger pharmacophores.
-
Reductive Amination: Reaction with aldehydes using
to form tertiary amines.[1] -
Nucleophilic Substitution: Reaction with alkyl halides (
) in the presence of in DMF/Acetonitrile. -
Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.
Ketone Modification
The ketone linker provides a rigid spacer but can be modified to alter the spatial arrangement of the phenyl ring.
-
Reduction:
reduction yields the secondary alcohol, introducing a chiral center and increasing polarity. -
Oxime Formation: Reaction with hydroxylamine yields oximes, which are precursors to bioactive oxime ethers (seen in antifungal research).
-
Wittig Reaction: Conversion to alkenes, though steric hindrance from the piperidine ring may require forcing conditions.
Figure 2: Divergent synthesis map showing the versatility of the scaffold in generating functional libraries.
Pharmacological Relevance & Applications
This scaffold acts as a bioisostere for the butyrophenone class of antipsychotics (e.g., haloperidol) and the piperidine-benzophenone class of antihistamines.
Structural-Activity Relationship (SAR)
-
Isopropoxy Group: The bulky isopropyl ether at the para position prevents metabolic O-demethylation (common with methoxy groups), extending half-life. It also fills hydrophobic pockets in receptors like 5-HT2A or H1.
-
Piperidine Ring: Provides the essential basic nitrogen for ionic interaction with the conserved Aspartate residue in GPCR transmembrane helices (e.g., Asp3.32).
-
Linker: The carbonyl group accepts hydrogen bonds, often interacting with Serine or Threonine residues in the receptor binding pocket.
Known Research Applications
-
Antipsychotics: Analogs of this compound (often with fluorine substitutions) are intermediates for Iloperidone-like drugs.
-
Antifungals: Piperidine-methanone derivatives have shown efficacy in inhibiting Candida spp. by disrupting ergosterol biosynthesis pathways.
-
Antileukemic Agents: Benzoyl-piperidine derivatives have been synthesized to target leukemia cell lines (K562), where the ketone linker is crucial for antiproliferative activity.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store the hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and sensitive to
(carbamate formation). -
Solubility:
-
HCl Salt: Soluble in water, methanol, DMSO.
-
Free Base: Soluble in DCM, Ethyl Acetate, Chloroform.
-
References
-
Sigma-Aldrich. (2025). (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Sheet. Retrieved from
-
Karthik, C. S., et al. (2017).[2] "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes." ResearchGate.[2][3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11603838 (Related Analog). Retrieved from
-
J. Med. Chem. (1983).[4] "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[4] PubMed. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from
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- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
